L-Aspartic acid 4-benzyl ester

Description

Contextualization within Amino Acid Derivatives

Amino acids are the fundamental monomers of peptides and proteins, characterized by a central carbon atom (the α-carbon) bonded to an amino group, a carboxyl group, a hydrogen atom, and a variable side chain (R group). bachem.comlibretexts.org The unique chemical nature of the 20 common proteinogenic amino acids is determined by their respective side chains. bachem.com Some of these side chains contain reactive functional groups, such as the additional carboxylic acid in aspartic acid and glutamic acid, the amino group in lysine (B10760008), or the hydroxyl group in serine. bachem.compeptide.com

To achieve the regioselective formation of a peptide bond between the α-carboxyl group of one amino acid and the α-amino group of another, these reactive side chains, as well as the N-terminal α-amino group, must be temporarily masked or "protected". nih.govbiosynth.com This has led to the development of a wide range of amino acid derivatives, where a protecting group is reversibly attached to a reactive site. bachem.comnbinno.com These derivatives are the essential building blocks in modern peptide synthesis. nbinno.com

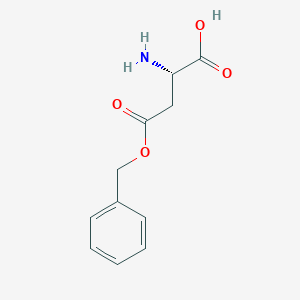

H-Asp(OBzl)-OH is a classic example of such a side-chain protected amino acid derivative. peptide.comchemsrc.com In this molecule, the carboxylic acid function on the side chain (β-carboxyl group) of aspartic acid is converted into a benzyl (B1604629) ester (OBzl). peptide.com This protection strategy is crucial because the free side-chain carboxyl group of aspartic acid could otherwise participate in unwanted reactions during the peptide coupling steps, leading to the formation of side products and a decrease in the yield of the desired peptide. peptide.com

| Amino Acid Derivative | Protecting Group | Protected Functional Group | Common Synthetic Strategy |

|---|---|---|---|

| Boc-Asp(OBzl)-OH | Boc (tert-butyloxycarbonyl) | α-amino group | Boc/Bzl |

| Bzl (Benzyl) | β-carboxyl group (side chain) | ||

| Fmoc-Asp(OtBu)-OH | Fmoc (9-fluorenylmethoxycarbonyl) | α-amino group | Fmoc/tBu |

| tBu (tert-butyl) | β-carboxyl group (side chain) | ||

| Fmoc-Lys(Boc)-OH | Fmoc (9-fluorenylmethoxycarbonyl) | α-amino group | Fmoc/tBu |

| Boc (tert-butyloxycarbonyl) | ε-amino group (side chain) | ||

| Boc-Ser(Bzl)-OH | Boc (tert-butyloxycarbonyl) | α-amino group | Boc/Bzl |

| Bzl (Benzyl) | hydroxyl group (side chain) |

Role as a Building Block in Complex Peptide and Protein Synthesis

The primary role of H-Asp(OBzl)-OH, typically used in its N-α-Boc protected form, is to serve as a building block for incorporating aspartic acid residues into a growing peptide chain during synthesis. peptide.com Its utility is particularly pronounced in the synthesis of long and complex peptides where the prevention of side reactions is paramount for achieving a high purity and yield of the final product.

One of the most significant challenges associated with the incorporation of aspartic acid is the base-catalyzed formation of aspartimide. researchgate.netnih.goviris-biotech.de This side reaction is especially problematic in the Fmoc/tBu strategy, where repeated treatments with a base (piperidine) are used to remove the N-terminal Fmoc group. iris-biotech.de The cyclization of the peptide backbone at the aspartic acid residue leads to the formation of a stable five-membered ring (aspartimide), which can subsequently hydrolyze to yield not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, often with concomitant racemization. researchgate.netiris-biotech.de These by-products can be difficult to separate from the target peptide. iris-biotech.de

While aspartimide formation is less pronounced in the acid-cleavage steps of the Boc/Bzl strategy, the choice of the side-chain protecting group for aspartic acid is still critical. The benzyl ester in Boc-Asp(OBzl)-OH provides robust protection throughout the synthesis. peptide.com Research has shown that sterically bulky protecting groups can help minimize aspartimide formation. nih.govepo.org While the benzyl group is not as sterically demanding as some more recently developed protecting groups, its historical prevalence and effectiveness in the Boc/Bzl scheme have made it a staple in the synthesis of numerous complex peptides. nih.gov

The synthesis of peptides like teduglutide (B13365) and the low-density lipoprotein class A (LDLa) module, which contain multiple aspartic acid residues in sequences prone to aspartimide formation, underscores the importance of effective side-chain protection. researchgate.netnih.govnih.gov In such challenging syntheses, the use of appropriately protected aspartic acid derivatives is a key determinant of success, preventing the accumulation of intractable impurities and enabling the isolation of the desired biologically active peptide. researchgate.netnih.gov

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| H-Asp(OBzl)-OH | C11H13NO4 | 223.23 | 2177-63-1 |

| Boc-Asp(OBzl)-OH | C16H21NO6 | 323.34 | 7536-58-5 |

| Fmoc-Asp(OBzl)-OH | C26H23NO6 | 445.46 | 86060-84-6 |

Historical Perspective of its Utilization in Synthetic Strategies

The journey of peptide synthesis from an art to a systematic science is marked by several groundbreaking innovations. The early 20th century saw the first successful coupling of amino acids by Emil Fischer. luxembourg-bio.com However, the synthesis of longer peptides remained a formidable challenge until the introduction of reversible N-terminal protecting groups. A major breakthrough came in 1932 when Bergmann and Zervas introduced the benzyloxycarbonyl (Cbz or Z) group, which could be removed by catalytic hydrogenolysis. nih.gov This laid the foundation for controlled, stepwise peptide synthesis in solution.

The most significant leap in peptide synthesis methodology was the invention of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963, for which he was awarded the Nobel Prize in Chemistry in 1984. nih.govpeptide.compeptide.com SPPS involves anchoring the C-terminal amino acid to an insoluble polymer resin and elongating the peptide chain stepwise. peptide.com This approach dramatically simplified the purification process, as excess reagents and by-products could be removed by simple filtration and washing. luxembourg-bio.compeptide.com

Within the framework of SPPS, Merrifield introduced the Boc/Bzl protection scheme in 1964. nih.govpeptide.com This strategy utilized the acid-labile Boc group for temporary N-terminal protection and more acid-stable, benzyl-based groups for side-chain protection. nih.gov It was in this context that Boc-Asp(OBzl)-OH became a widely adopted building block. The benzyl ester was compatible with the repetitive TFA treatments required for Boc removal and could be efficiently cleaved at the final step using strong acids like HF, which also cleaved the peptide from the resin. nih.govpeptide.com

For decades, the Boc/Bzl strategy was the dominant method for SPPS. nih.gov Although the Fmoc/tBu strategy, introduced in the 1970s, has now become the method of choice for many applications due to its milder reaction conditions, the Boc/Bzl approach and its associated building blocks, including Boc-Asp(OBzl)-OH, played a pivotal role in the synthesis of countless peptides and small proteins, enabling significant advances in biology and medicine. luxembourg-bio.comnih.govnih.gov The development and application of H-Asp(OBzl)-OH are thus intrinsically linked to the evolution of modern peptide chemistry and the revolutionary concept of solid-phase synthesis.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-4-oxo-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-9(11(14)15)6-10(13)16-7-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,14,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGALFAWDSNRXJK-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25248-99-1 | |

| Record name | Poly(β-benzyl L-aspartate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25248-99-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101347319 | |

| Record name | 4-(Phenylmethyl) hydrogen L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2177-63-1, 25248-99-1 | |

| Record name | 4-(Phenylmethyl) hydrogen L-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2177-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Benzyl aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002177631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly-beta-benzyl-aspartate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025248991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Phenylmethyl) hydrogen L-aspartate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl hydrogen β-L-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.856 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-BENZYL ASPARTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ9URQ9GF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Strategies for Synthesis of H-Asp(OBzl)-OH

The preparation of H-Asp(OBzl)-OH primarily involves the selective protection of the β-carboxyl group of aspartic acid as a benzyl (B1604629) ester. Classical solution-phase synthesis offers several routes to achieve this transformation with high purity and yield.

Solution-phase synthesis remains a valuable method for producing protected amino acids on a large scale. The key challenge in synthesizing H-Asp(OBzl)-OH is achieving regioselective esterification of the side-chain (β) carboxyl group while leaving the α-carboxyl group free for subsequent peptide coupling reactions.

Esterification is a fundamental reaction in the synthesis of H-Asp(OBzl)-OH. The most common method for introducing the benzyl ester is the Fischer-Speier esterification, which involves reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst. youtube.commasterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, and water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com

Another approach involves the reaction of an N-protected aspartic acid with benzyl bromide in the presence of a base. For instance, an N-protected aspartic acid can be reacted with a halide in the presence of a base to selectively protect the α-carboxylic acid due to its higher acidity. ug.edu.pl

A specific, high-yield procedure for synthesizing H-Asp(OBzl)-OH involves the use of a boroxazolidinone derivative. thieme-connect.de In this method, aspartic acid is first converted to a boroxazolidinone, which simultaneously protects the amino and α-carboxyl groups. This intermediate is then reacted with benzyl bromide in the presence of dicyclohexylamine (B1670486) (DCHA) to form the β-benzyl ester. Subsequent removal of the boroxazolidinone protecting group yields H-Asp(OBzl)-OH. thieme-connect.de

Table 1: Comparison of Esterification Methods for H-Asp(OBzl)-OH Synthesis

| Method | Reagents | Key Features |

| Fischer-Speier Esterification | Aspartic acid, Benzyl alcohol, Acid catalyst (e.g., H₂SO₄, TsOH) | Equilibrium-driven reaction; often requires excess alcohol and removal of water. youtube.commasterorganicchemistry.commasterorganicchemistry.com |

| Alkylation with Benzyl Halide | N-protected Aspartic acid, Benzyl bromide, Base | Can offer selectivity based on the acidity of the carboxyl groups. ug.edu.pl |

| Boroxazolidinone Intermediate | Aspartic acid, Et₃B, Benzyl bromide, DCHA | Provides simultaneous protection of the amino and α-carboxyl groups, leading to selective β-esterification. thieme-connect.de |

The selective protection of one of two carboxylic acid groups in aspartic acid is a central challenge. One strategy is to leverage the different pKa values of the α- and β-carboxyl groups. The α-carboxyl group is generally more acidic than the β-carboxyl group, which can be exploited for selective reactions. ug.edu.pl

Another powerful strategy involves the formation of an intramolecular anhydride (B1165640). ug.edu.pl N-protected aspartic acid can be treated with a dehydrating agent to form a cyclic anhydride. The subsequent ring-opening with an alcohol, such as benzyl alcohol, can proceed with a degree of regioselectivity, favoring the formation of the β-ester due to the greater electrophilicity of the β-carbonyl group in the anhydride ring. ug.edu.pl

Furthermore, the use of temporary protecting groups for the α-amino and α-carboxyl functions allows for the selective esterification of the side-chain carboxyl group. For example, forming a copper chelate of aspartic acid can block the α-amino and α-carboxyl groups, leaving the β-carboxyl group available for esterification. ug.edu.pl

The choice of protecting groups is paramount in peptide synthesis to prevent undesirable side reactions and ensure the formation of the desired peptide sequence. biosynth.com The synthesis and subsequent use of H-Asp(OBzl)-OH are prime examples of the importance of a well-designed protection strategy.

Orthogonal protection schemes are a cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. iris-biotech.denih.gov This is crucial for the stepwise assembly of peptides and for the synthesis of complex peptide structures. nih.govpeptide.com

The two most common orthogonal strategies in solid-phase peptide synthesis (SPPS) are the Fmoc/tBu and the Boc/Bzl schemes. biosynth.comiris-biotech.de

Fmoc/tBu Strategy: The Nα-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side-chain functional groups, including the carboxyl group of aspartic acid, are protected by acid-labile groups like tert-butyl (tBu). iris-biotech.de

Boc/Bzl Strategy: The Nα-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and side-chain groups are protected by groups that are cleaved by stronger acids, such as benzyl (Bzl) esters. biosynth.com This is considered a "quasi-orthogonal" or "kinetically-based" orthogonal system, as both protecting groups are acid-labile but are removed under different acidic conditions. biosynth.com

H-Asp(OBzl)-OH is a key component in the Boc/Bzl strategy, where the benzyl ester protecting the side chain is stable to the milder acidic conditions used for the repeated removal of the Nα-Boc group but is cleaved during the final deprotection step with a strong acid like liquid hydrogen fluoride (B91410) (HF). peptide.com

Table 2: Common Orthogonal Protection Schemes in Peptide Synthesis

| Strategy | Nα-Protection | Side-Chain Protection (e.g., for Asp) | Nα-Deprotection Condition | Final Deprotection Condition |

| Fmoc/tBu | Fmoc (Fluorenylmethyloxycarbonyl) | tBu (tert-Butyl) | Base (e.g., Piperidine) iris-biotech.de | Strong Acid (e.g., TFA) iris-biotech.de |

| Boc/Bzl | Boc (tert-Butyloxycarbonyl) | Bzl (Benzyl) | Mild Acid (e.g., TFA) peptide.com | Strong Acid (e.g., HF) peptide.com |

The benzyl ester is a widely used protecting group for the side-chain carboxyl functions of aspartic and glutamic acids in peptide synthesis. libretexts.orgacs.org Its popularity stems from its relative stability under various reaction conditions and the multiple methods available for its removal.

The benzyl group is typically introduced via standard esterification methods. libretexts.org It is stable to the conditions used for the removal of the Boc group (e.g., treatment with trifluoroacetic acid, TFA) but can be cleaved under strongly acidic conditions, such as with liquid HF at 0 °C. peptide.comacs.org An alternative and milder method for the deprotection of benzyl esters is catalytic hydrogenolysis (e.g., using H₂/Pd), which cleaves the benzylic C–O bond. libretexts.org This method is particularly useful in solution-phase synthesis.

A significant challenge associated with the protection of aspartic acid is the formation of aspartimide, a cyclic imide byproduct. nih.govnih.govresearchgate.net This side reaction is particularly prevalent when the peptide backbone nitrogen attacks the activated β-carboxyl group, especially during Fmoc removal with piperidine (B6355638). iris-biotech.denih.gov The choice of the side-chain protecting group can influence the rate of aspartimide formation. While the benzyl ester is generally effective, more sterically hindered protecting groups have been developed to further minimize this side reaction. nih.govresearchgate.net Substituted benzyl esters, such as p-chlorobenzyl, have also been investigated to fine-tune the stability of the protecting group towards acid cleavage. acs.org

Protecting Group Considerations in Synthesis

Benzyl Ester (OBzl) as a Carboxyl Protecting Group

Stability and Removal Conditions

The benzyl ester protecting group of H-Asp(OBzl)-OH exhibits stability under the acidic conditions used for the removal of the tert-Butoxycarbonyl (Boc) group, which is a common N-terminal protecting group in peptide synthesis. peptide.com This orthogonality allows for the selective deprotection of the N-terminus without affecting the side-chain protection of the aspartic acid residue. peptide.com

However, the benzyl ester is susceptible to cleavage under strong acidic conditions. peptide.com Historically, strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) have been employed for the final deprotection step, which simultaneously cleaves the peptide from the resin and removes the benzyl protecting groups. peptide.comgoogle.com More contemporary methods may utilize trifluoroacetic acid (TFA) in the presence of scavengers. google.com

An alternative method for the removal of the benzyl group is catalytic hydrogenolysis. libretexts.orgjst.go.jp This procedure typically involves the use of a palladium catalyst (e.g., Pd/C) in the presence of a hydrogen source. biosynth.com This method is considered mild but may not be compatible with peptides containing certain sulfur-containing amino acids or other functional groups that can poison the catalyst. creative-peptides.com

It is important to note that during the synthesis of Z-Asp(OBzl)-OH, a dipeptide, Z-Asp(OBzl)-Asp(OBzl)-OH, can form as a side product, particularly when using sodium bicarbonate or sodium carbonate as the base. nih.gov

Comparison with other Aspartic Acid Protecting Groups (e.g., tert-Butyl ester, OEpe, OMpe, O-1-adamantyl, Trityl)

The choice of a protecting group for the β-carboxyl function of aspartic acid is critical in peptide synthesis to minimize side reactions, particularly aspartimide formation. researchgate.netiris-biotech.de The benzyl ester (OBzl) is a classical protecting group, especially in Boc-based strategies, but a range of other esters have been developed, primarily for Fmoc-based synthesis, to address the issue of aspartimide formation. peptide.comnih.gov

Here is a comparison of H-Asp(OBzl)-OH with other commonly used aspartic acid protecting groups:

| Protecting Group | Abbreviation | Typical Synthetic Strategy | Key Features |

| Benzyl ester | OBzl | Boc | Stable to moderate acid (TFA), removed by strong acid (HF) or hydrogenolysis. peptide.comnih.gov |

| tert-Butyl ester | OtBu | Fmoc | Removed by TFA; however, its use can still lead to aspartimide formation. researchgate.netpeptide.com |

| 3-Methylpent-3-yl ester | OMpe | Fmoc | A bulky ester designed to sterically hinder aspartimide formation. sigmaaldrich.comresearchgate.net |

| 1-Adamantyl ester | O-1-adamantyl | Fmoc | Another bulky protecting group aimed at reducing aspartimide formation. |

| Trityl | Trt | Fmoc | A very bulky group that can be cleaved under mild acidic conditions. Often used for asparagine and glutamine side chains to improve solubility and prevent dehydration. peptide.com |

Studies have shown that increasing the steric bulk of the ester group can significantly reduce the rate of aspartimide formation. researchgate.netiris-biotech.de For instance, a study comparing benzyl and cyclohexyl esters for aspartyl protection found that the cyclohexyl ester led to substantially less aspartimide formation under both acidic and basic conditions. nih.gov Similarly, bulky groups like OMpe have been shown to be effective in minimizing this side reaction. sigmaaldrich.com While the benzyl ester is a well-established protecting group, particularly in Boc chemistry, the development of bulkier alternatives has been a key strategy in mitigating the persistent problem of aspartimide formation in Fmoc-based solid-phase peptide synthesis (SPPS). researchgate.netpeptide.com

Racemization Control During Synthesis

The stereochemical integrity of amino acid residues is paramount in peptide synthesis. Aspartic acid residues, including those protected as benzyl esters, are particularly susceptible to racemization. nih.govresearchgate.net This loss of stereochemical purity often occurs through the formation of an aspartimide intermediate, which is chirally labile. sigmaaldrich.com

Mechanisms of Racemization (e.g., Oxazol-5(4H)-one Formation, α-Hydrogen Abstraction)

The primary mechanism for the racemization of aspartic acid residues during peptide synthesis is through the formation of a five-membered succinimide (B58015) ring, also known as an aspartimide. researchgate.netrsc.orgresearchgate.net This intramolecular cyclization is catalyzed by either base or acid. peptide.com The α-carbon of the aspartimide is highly susceptible to deprotonation, leading to a loss of stereochemistry. acs.org Subsequent non-stereospecific reprotonation and hydrolysis of the aspartimide ring can yield a mixture of L-α-aspartyl, D-α-aspartyl, L-β-aspartyl, and D-β-aspartyl peptides. researchgate.netnih.gov

Another general mechanism for amino acid racemization during peptide coupling is the formation of an oxazol-5(4H)-one (also known as an azlactone). This occurs when the carboxyl group of an N-protected amino acid is activated for coupling. The oxazolone (B7731731) can then tautomerize to a more stable, achiral aromatic oxazole, and subsequent reaction with an amine nucleophile can lead to a racemic product. The propensity for oxazolone formation and subsequent racemization is influenced by the nature of the N-protecting group, the activating agent, and the reaction conditions.

Direct abstraction of the α-hydrogen from the amino acid residue is another potential pathway for racemization, particularly under basic conditions. uwa.edu.au The acidity of this proton is increased upon activation of the carboxyl group for peptide bond formation. mdpi.com

Impact of Coupling Reagents and Additives on Stereochemical Integrity

The choice of coupling reagents and the use of additives can have a significant impact on controlling racemization. The addition of auxiliary nucleophiles, such as 1-hydroxybenzotriazole (B26582) (HOBt) or its derivatives (e.g., 6-Cl-HOBt, HOAt), is a common strategy to suppress racemization. peptide.com These additives react with the activated amino acid to form an active ester, which is less prone to racemization than the initial activated species and reduces the risk of oxazolone formation. peptide.com

The type of carbodiimide (B86325) used as a coupling agent can also influence the degree of racemization. For instance, diisopropylcarbodiimide (DIC) in combination with an additive like OxymaPure® is often employed to minimize racemization. rsc.org It has been noted that certain coupling conditions, such as the use of diisopropylethylamine (DIEA), can promote aspartimide formation and subsequent racemization. nih.gov

Influence of Basic Conditions and Solvents

Basic conditions are a major contributor to the racemization of aspartic acid residues, primarily through the promotion of aspartimide formation. peptide.comrsc.org The use of piperidine for the removal of the Fmoc protecting group in SPPS is a common step where aspartimide formation can be initiated. peptide.com The basicity of the amine used can influence the extent of this side reaction. iris-biotech.de For example, the use of a hindered amine like collidine has been shown to minimize the formation of D-cysteine during microwave-assisted SPPS. nih.gov

The solvent system employed can also play a role in racemization. rsc.orgrsc.org It has been observed that intramolecular cyclization reactions can be influenced by the solvent. semanticscholar.org The choice of solvent can affect the solubility of the growing peptide chain and the kinetics of both the desired coupling reaction and undesired side reactions. rsc.org

Application in Peptide Synthesis

H-Asp(OBzl)-OH is a key building block in peptide synthesis, particularly within the Boc/Bzl protection strategy. peptide.com In this approach, the Boc group serves as the temporary N-terminal protection, which is removed by moderate acid (e.g., TFA), while the benzyl-based side-chain protecting groups, including the benzyl ester of aspartic acid, are removed at the final stage with a strong acid like HF. peptide.com This strategy is well-established for solid-phase peptide synthesis (SPPS).

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, allowing for the stepwise assembly of amino acids on an insoluble polymer support. bachem.com This methodology simplifies the purification process, as excess reagents and soluble by-products are removed by simple filtration and washing steps after each reaction cycle. bachem.com H-Asp(OBzl)-OH, in its Nα-protected form, serves as a crucial building block for incorporating aspartic acid residues into a growing peptide chain. The choice of the Nα-protecting group determines the specific SPPS strategy employed.

Two primary chemical strategies dominate the landscape of SPPS: the tert-butyloxycarbonyl/benzyl (Boc/Bzl) approach and the 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) approach. iris-biotech.de The selection of a strategy is critical as it dictates the types of protecting groups and the chemical conditions used for their removal.

The derivative H-Asp(OBzl)-OH is a foundational component of the Boc/Bzl strategy . iris-biotech.de In this scheme, the temporary Nα-amino group protection is provided by the acid-labile Boc group, which is removed using moderate acids like trifluoroacetic acid (TFA). peptide.compeptide.com The "permanent" side-chain protecting groups, including the benzyl ester of Asp(OBzl), are more robust and require very strong acids, such as hazardous hydrofluoric acid (HF), for their removal during the final cleavage step from the resin. peptide.compeptide.com

Conversely, the Fmoc/tBu strategy has become more prevalent due to its use of milder conditions and an orthogonal protection scheme. iris-biotech.denih.gov This method employs the base-labile Fmoc group for Nα-protection, which is typically removed with a piperidine solution. peptide.com The side-chain protecting groups are acid-labile, based on the tert-butyl (tBu) group. peptide.com Consequently, the standard building block for incorporating aspartic acid in this strategy is Fmoc-Asp(OtBu)-OH, not a benzyl-protected derivative. iris-biotech.debeilstein-journals.org The orthogonality of the Fmoc/tBu system, where the Nα and side-chain protecting groups are removed under fundamentally different conditions (base vs. acid), is a significant advantage. peptide.com

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

|---|---|---|

| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |

| Nα-Deprotection Condition | Moderate Acid (e.g., TFA) | Base (e.g., Piperidine) |

| Standard Asp Side-Chain Protection | Benzyl ester (OBzl) | tert-butyl ester (OtBu) |

| Side-Chain Deprotection | Strong Acid (e.g., HF) | Strong Acid (e.g., TFA) |

| Orthogonality | No (Both groups are acid-labile) | Yes (Base-labile vs. Acid-labile) |

The success of SPPS hinges on achieving near-quantitative yields at each deprotection and coupling step. iris-biotech.de For a 20-step synthesis, an average yield of 98% per step results in a final crude product yield of only 67%. iris-biotech.de Therefore, optimizing the coupling of each amino acid, including aspartic acid derivatives, is critical.

The efficiency of coupling is influenced by several factors, including the amino acid sequence, steric hindrance from protecting groups, and the choice of activation reagents. Coupling reagents such as HCTU and COMU are widely used to activate the carboxylic acid of the incoming amino acid, promoting efficient peptide bond formation while suppressing potential side reactions like racemization. mesalabs.com

To ensure that the coupling reaction has gone to completion, qualitative tests like the Kaiser test can be performed on a few resin beads. iris-biotech.de A blue color indicates the presence of unreacted free amino groups, signaling an incomplete coupling that may require a second coupling cycle to avoid deletion sequences in the final peptide. iris-biotech.de Some amino acids are known to hydrolyze more slowly and may require extended coupling times (e.g., 3-18 hours) to ensure complete reaction. nih.gov

The incorporation of aspartic acid into a peptide sequence is frequently complicated by side reactions, the most significant of which is aspartimide formation. nih.gov This issue is particularly pronounced in the Fmoc/tBu strategy due to the repeated exposure of the peptide-resin to basic conditions during the Fmoc deprotection steps. nih.goviris-biotech.de

Aspartimide formation is a base- or acid-catalyzed intramolecular cyclization reaction. iris-biotech.de The peptide backbone amide nitrogen attacks the side-chain carboxyl group, forming a five-membered succinimide ring known as an aspartimide. iris-biotech.de This side reaction is highly dependent on the peptide sequence, with Asp-Gly, Asp-Asn, and Asp-Arg motifs being particularly susceptible. iris-biotech.deiris-biotech.de The formation of the aspartimide intermediate is problematic as it is chirally unstable, leading to racemization at the α-carbon of the aspartic acid residue. sigmaaldrich.com

Several strategies have been developed to mitigate or suppress this unwanted side reaction:

Sterically Hindered Side-Chain Protection : Increasing the steric bulk of the side-chain ester protecting group physically obstructs the nucleophilic attack from the backbone nitrogen. iris-biotech.debiotage.com In Fmoc chemistry, derivatives like Fmoc-Asp(OMpe)-OH and Fmoc-Asp(ODie)-OH have demonstrated superior performance in reducing aspartimide formation compared to the standard Fmoc-Asp(OtBu)-OH. researchgate.net

Modified Deprotection Conditions : For Fmoc-SPPS, adding an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can lower its effective basicity and significantly reduce aspartimide formation. biotage.comresearchgate.net Alternatively, using a weaker base, such as piperazine, can also be effective. biotage.com

Backbone Amide Protection : Protecting the backbone amide nitrogen with groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent the initial intramolecular cyclization, though this can sometimes lead to challenges in subsequent coupling steps. researchgate.netresearchgate.net

Non-Ester Protecting Groups : The use of a cyanosulfurylide (CSY) group to protect the aspartic acid side chain offers a novel approach that can completely suppress aspartimide formation. iris-biotech.deiris-biotech.de

| Suppression Strategy | Mechanism | Example(s) |

|---|---|---|

| Bulky Side-Chain Esters | Steric hindrance prevents intramolecular cyclization. | Fmoc-Asp(OMpe)-OH, Fmoc-Asp(ODie)-OH |

| Modified Deprotection | Reduces basicity of the deprotection reagent. | Adding HOBt to piperidine; using piperazine. |

| Backbone Protection | Blocks the nucleophilic backbone nitrogen. | Hmb (2-hydroxy-4-methoxybenzyl) group. |

| Non-Ester Masking Groups | Eliminates the ester carbonyl susceptible to attack. | Cyanosulfurylide (CSY) protecting group. |

The formation of β-peptides is a direct and detrimental consequence of aspartimide formation. researchgate.netresearchgate.net Once the planar, symmetric aspartimide ring is formed, it is susceptible to nucleophilic ring-opening by agents like water or piperidine. iris-biotech.desigmaaldrich.com This attack can occur at either the α- or β-carbonyl carbon of the succinimide ring. iris-biotech.de

While attack at the α-carbonyl can regenerate the desired (though potentially racemized) α-aspartyl peptide, attack at the β-carbonyl results in the formation of a β-aspartyl peptide. sigmaaldrich.com This creates an isomeric impurity where the peptide linkage involves the side-chain carboxyl group instead of the main-chain α-carboxyl group. These β-peptide impurities have the same mass as the target peptide and often exhibit very similar chromatographic properties, making them extremely difficult or impossible to remove during purification. sigmaaldrich.com

Side Reactions in SPPS Involving Aspartic Acid Derivatives

Solution-Phase Peptide Synthesis (LPPS)

In Solution-Phase Peptide Synthesis (LPPS), peptide chains are elongated in a homogenous solution, with purification of the intermediate product after each step. This method is often employed for large-scale synthesis or for peptide segments that are difficult to assemble on a solid support. LPPS relies on coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N'-diisopropylcarbodiimide (DIC), often in combination with additives like HOBt to improve efficiency and minimize racemization. americanpeptidesociety.org

In the context of LPPS, Nα-protected derivatives of H-Asp(OBzl)-OH, such as Z-Asp(OBzl)-OH, are common starting materials. However, side reactions can also occur in solution. For instance, during the benzyloxycarbonylation of H-Asp(OBzl)-OH, the formation of the dipeptide Z-Asp(OBzl)-Asp(OBzl)-OH has been observed as a side product, highlighting the need for careful control over activation and reaction conditions to prevent unwanted self-coupling. nih.gov

Enzymatic Peptide Synthesis

Enzymatic peptide synthesis has emerged as a valuable alternative and complement to traditional chemical methods, offering mild reaction conditions and exceptional selectivity. mdpi.com This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds in a controlled manner.

A key advantage of enzymatic peptide synthesis is the high degree of stereo- and regiospecificity exhibited by the enzymes. mdpi.comuhsp.edu Enzymes can distinguish between enantiomers of amino acids, ensuring the formation of peptides with the correct stereochemistry. Furthermore, they can selectively catalyze the formation of a peptide bond at either the α-carboxyl group or a side-chain carboxyl group, a level of control that can be challenging to achieve through purely chemical means.

For instance, chemo-enzymatic strategies have been developed for the synthesis of β-protected aspartic acid derivatives. One such method utilizes the enzyme Alcalase for the α-selective enzymatic hydrolysis of symmetrical aspartyl diesters, providing a route to compounds like H-Asp(OBzl)-OH. google.com This highlights the ability of enzymes to differentiate between the α- and β-carboxyl groups of aspartic acid.

The substrate specificity of the enzyme is a critical factor in the success of enzymatic peptide synthesis. researchgate.net Studies have shown that the nature of the ester leaving group of the acyl donor can significantly influence the yield and catalytic efficiency of the reaction. In the synthesis of a growth hormone-releasing factor analog, a Glu/Asp-specific endopeptidase was used to catalyze the condensation of a peptide segment with a tripeptide ester containing an unprotected aspartic acid residue. The rate of the desired aminolysis versus undesired proteolysis was found to be dependent on the ester leaving group, demonstrating the fine-tuning possible in enzymatic approaches. google.com

Derivatization and Analog Synthesis

The chemical versatility of H-Asp(OBzl)-OH extends beyond its direct use in peptide synthesis. It serves as a valuable building block for the creation of a wide array of derivatized molecules and complex analogs, including peptide mimetics, pseudopeptides, and intricate molecular scaffolds. These derivatives are instrumental in the exploration of structure-activity relationships and the development of novel therapeutic agents with improved pharmacological properties.

Modification for Peptide Mimetics and Pseudopeptides

Peptide mimetics and pseudopeptides are designed to mimic the structure and function of natural peptides while often exhibiting enhanced stability, bioavailability, and receptor selectivity. H-Asp(OBzl)-OH can be a key starting material or intermediate in the synthesis of these modified structures.

One common strategy is the incorporation of non-natural structural elements to constrain the peptide backbone into a specific conformation, such as a β-turn. β-Turns are crucial for molecular recognition events, and their mimetics are of great interest in drug discovery. nih.gov Libraries of β-turn mimetics can be synthesized using solid-phase strategies, where amino acid derivatives are incorporated into a scaffold designed to mimic the turn structure. escholarship.org The side chain of H-Asp(OBzl)-OH can be further functionalized or used as an anchor point for the construction of these mimetic scaffolds.

Aza-peptides, in which the α-carbon of an amino acid residue is replaced by a nitrogen atom, represent another class of pseudopeptides with increased resistance to enzymatic degradation. nih.gov The synthesis of aza-peptides requires specialized building blocks derived from hydrazine, and H-Asp(OBzl)-OH can be chemically transformed into the corresponding aza-aspartic acid derivative for incorporation into aza-peptide sequences. escholarship.org

Incorporation into Complex Molecular Scaffolds

The incorporation of H-Asp(OBzl)-OH into more complex molecular scaffolds, such as macrocycles, is a burgeoning area of research aimed at developing novel therapeutic agents. Macrocyclization can confer conformational rigidity, enhance binding affinity, and improve metabolic stability. nih.govbeilstein-journals.org

Diversity-oriented synthesis strategies have been employed to create libraries of macrocyclic peptidomimetics. nih.govbeilstein-journals.org These approaches often involve the synthesis of linear peptide precursors on a solid support, which are then cyclized either on-resin or in solution. H-Asp(OBzl)-OH can be incorporated into these linear precursors, with its side-chain carboxyl group potentially serving as a point for cyclization or further derivatization.

Chemoenzymatic approaches are also being explored for the synthesis of macrocyclic peptides. These methods combine the efficiency of solid-phase peptide synthesis for the creation of linear precursors with the high selectivity of enzymes, such as thioesterases, for the final macrocyclization step. google.com This hybrid strategy allows for the creation of complex macrocyclic structures that may be challenging to access through purely chemical means. Furthermore, the synthesis of Asp-based lactam cyclic peptides has been reported, where the side chain of an aspartic acid derivative is used to form a lactam bridge with a lysine (B10760008) residue, showcasing another application of aspartic acid building blocks in creating constrained cyclic structures.

Synthesis of Phosphorylated Peptides Utilizing Benzyl Protecting Groups

The chemical synthesis of phosphorylated peptides is a cornerstone for studying the roles of protein phosphorylation in cellular processes. The "building block" strategy, which involves the incorporation of pre-phosphorylated amino acid derivatives during solid-phase peptide synthesis (SPPS), is a widely adopted approach. Within this strategy, the choice of protecting group for the phosphate (B84403) moiety is critical to the success of the synthesis. Benzyl-type protecting groups have been extensively utilized for this purpose, offering a balance of stability and cleavability that makes them suitable for both Boc/Bzl and Fmoc/tBu synthesis strategies.

The use of benzyl protection for the phosphate group of serine, threonine, and tyrosine residues has been a significant development in the field. For phosphoserine (pSer) and phosphothreonine (pThr), the introduction of a monobenzyl protecting group on the phosphate moiety was a key advancement that minimized the persistent side reaction of β-elimination during Fmoc-based SPPS. sigmaaldrich.comrsc.org This side reaction, promoted by the basic conditions required for Fmoc group removal (typically with piperidine), can lead to the formation of dehydroalanine (B155165) or dehydroaminobutyric acid, respectively, thereby reducing the yield of the desired phosphopeptide. rsc.org The monobenzyl phosphate derivatives, such as Fmoc-Ser(PO(OBzl)OH)-OH and Fmoc-Thr(PO(OBzl)OH)-OH, are now considered the building blocks of choice for the synthesis of pSer and pThr-containing peptides. rsc.orgresearchgate.net

For phosphotyrosine (pTyr), which is not susceptible to β-elimination, both monobenzyl (Fmoc-Tyr(PO(OBzl)OH)-OH) and dibenzyl (Fmoc-Tyr(PO(Bzl)2)-OH) protected derivatives are employed. rsc.orgnih.gov While the dibenzyl-protected version couples smoothly, it has been observed in Boc-SPPS that one of the benzyl groups can be prematurely removed during the repeated acidolytic steps for Boc deprotection. nih.gov

The incorporation of these benzyl-protected phosphorylated amino acids requires careful optimization of coupling conditions. The free hydroxyl group on the monobenzyl phosphate can interfere with the activation process and react with the activated amino acid, reducing the efficiency of the coupling reaction. sigmaaldrich-jp.com To overcome this, uronium-based coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are recommended over phosphonium-based reagents like PyBOP. sigmaaldrich-jp.combachem.com Furthermore, increasing the excess of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) has been shown to improve coupling yields significantly. For instance, the coupling yield of Fmoc-Thr(PO(OBzl)OH)-OH to a valine residue was increased from 80% to 100% by raising the excess of DIPEA. sigmaaldrich-jp.com

While H-Asp(OBzl)-OH is a standard building block in peptide synthesis, its specific use in sequences containing benzyl-protected phosphorylated residues requires consideration of potential side reactions. The benzyl ester on the aspartic acid side chain is susceptible to the formation of aspartimide derivatives, a reaction also catalyzed by the piperidine used for Fmoc removal. iris-biotech.deresearchgate.net This side reaction is particularly problematic in sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs. iris-biotech.de The final deprotection of the benzyl groups from both the phosphate and the aspartic acid side chain is typically achieved simultaneously with the cleavage of the peptide from the resin using strong acid cocktails, most commonly containing trifluoroacetic acid (TFA). sigmaaldrich-jp.com To prevent the reattachment of the liberated benzyl carbocations to sensitive residues like tryptophan or cysteine, scavengers such as 1,2-ethanedithiol (B43112) (EDT) are often included in the cleavage mixture. sigmaaldrich-jp.com

The following tables summarize key aspects of using benzyl-protected phosphorylated amino acids in peptide synthesis.

| Building Block | Recommended Coupling Reagent | Key Considerations |

| Fmoc-Ser(PO(OBzl)OH)-OH | HATU, HCTU with excess DIPEA | Monobenzyl protection minimizes β-elimination. rsc.orgresearchgate.net β-elimination can still occur, especially at the N-terminal position. researchgate.net |

| Fmoc-Thr(PO(OBzl)OH)-OH | HATU, HCTU with excess DIPEA | Monobenzyl protection is crucial to prevent β-elimination. sigmaaldrich.comrsc.org Sterically hindered couplings may require extended reaction times or double coupling. |

| Fmoc-Tyr(PO(OBzl)OH)-OH | HATU, HCTU with excess DIPEA | The acidic phosphate hydroxyl can interfere with coupling efficiency. sigmaaldrich-jp.com |

| Fmoc-Tyr(PO(Bzl)2)-OH | Standard coupling reagents (e.g., PyBOP, TBTU) | Couples smoothly without issues from a free phosphate hydroxyl. nih.gov In Boc-SPPS, one benzyl group may be lost during TFA treatments. nih.gov |

| H-Asp(OBzl)-OH | Standard coupling reagents (e.g., HBTU, DIC/HOBt) | Prone to aspartimide formation in piperidine. iris-biotech.de Benzyl group is cleaved under the same conditions as phosphate benzyl groups. |

| Side Reaction | Affected Residue(s) | Conditions Favoring Side Reaction | Mitigation Strategies |

| β-Elimination | pSer, pThr | Piperidine treatment, especially with N-terminal pSer/pThr and elevated temperatures (e.g., microwave synthesis). researchgate.netalfa-chemistry.com | Use of monobenzyl phosphate protection. rsc.org Use of alternative, milder bases like DBU or cyclohexylamine (B46788) for the Fmoc deprotection of the phosphoserine residue. alfa-chemistry.com |

| Aspartimide Formation | Asp | Piperidine treatment, particularly in Asp-Gly, Asp-Asn, Asp-Ser sequences. iris-biotech.de | Addition of HOBt to the piperidine solution. chempep.com Use of bulkier side-chain protecting groups for Asp. nih.gov |

| Benzylation | Trp, Cys, Tyr | Final TFA cleavage due to release of benzyl carbocations. sigmaaldrich-jp.com | Addition of scavengers like 1,2-ethanedithiol (EDT) to the cleavage cocktail. sigmaaldrich-jp.com |

| Incomplete Coupling | pSer, pThr, pTyr (mono-benzyl protected) | Formation of piperidinium (B107235) salts with the phosphate group; steric hindrance. sigmaaldrich-jp.com | Use of uronium-based coupling reagents (HATU, HCTU). sigmaaldrich-jp.com Increasing the excess of reagents and base (DIPEA). sigmaaldrich-jp.com |

Advanced Analytical and Characterization Techniques in Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of H-Asp(OBzl)-OH. By interacting with electromagnetic radiation, the molecule provides a unique fingerprint, allowing for detailed structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. libretexts.org For H-Asp(OBzl)-OH, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum displays distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by neighboring functional groups. libretexts.org For H-Asp(OBzl)-OH, the spectrum would show characteristic signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, the alpha- and beta-protons of the aspartic acid backbone, and the labile protons of the amine and carboxylic acid groups.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for H-Asp(OBzl)-OH

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (C₆H ₅) | 7.30 - 7.40 | Multiplet |

| Benzylic (-O-CH ₂-Ph) | ~5.15 | Singlet or AB quartet |

| α-Proton (-CH (NH₂)-) | ~4.00 | Doublet of doublets |

| β-Protons (-CH ₂-COO-) | ~2.90 - 3.10 | Multiplet |

| Amine (-NH ₂) | Variable, broad | Singlet |

| Carboxylic Acid (-COOH ) | Variable, broad | Singlet |

¹³C NMR: The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. udel.edu The chemical shifts provide insight into the electronic environment of each carbon, distinguishing between sp², sp³, carbonyl, and aromatic carbons. oregonstate.edu

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for H-Asp(OBzl)-OH

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (C =O) | ~171 |

| Carboxylic Acid Carbonyl (C =O) | ~173 |

| Aromatic Carbons (C ₆H₅) | 128 - 136 |

| Benzylic Carbon (-O-C H₂-Ph) | ~67 |

| α-Carbon (-C H(NH₂)-) | ~50 |

| β-Carbon (-C H₂-COO-) | ~36 |

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. libretexts.org A COSY spectrum would confirm the coupling between the α-proton and the two β-protons, while an HSQC spectrum would correlate each proton signal directly to its attached carbon atom, confirming the assignments made in the 1D spectra. libretexts.org

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound with high precision and providing clues to its structure through fragmentation analysis. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are common soft ionization techniques used for amino acid derivatives. researchgate.net

For H-Asp(OBzl)-OH (Molecular Weight: 223.23 g/mol ), high-resolution mass spectrometry (HRMS) can confirm its elemental composition. peptide.comrsc.org ESI-MS analysis would typically show protonated [M+H]⁺, sodiated [M+Na]⁺, or deprotonated [M-H]⁻ ions. ufz.demassbank.jp

Interactive Data Table: Predicted m/z Values for H-Asp(OBzl)-OH Adducts

| Adduct Type | Formula | Predicted Mass-to-Charge (m/z) |

| [M+H]⁺ | [C₁₁H₁₄NO₄]⁺ | 224.09 |

| [M+Na]⁺ | [C₁₁H₁₃NNaO₄]⁺ | 246.07 |

| [M-H]⁻ | [C₁₁H₁₂NO₄]⁻ | 222.08 |

Data derived from predicted values for the compound. uni.lu

Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of a selected precursor ion to yield product ions. researchgate.net A characteristic fragmentation pathway for H-Asp(OBzl)-OH would be the loss of the benzyl group, resulting in a prominent signal corresponding to the tropylium (B1234903) cation at m/z 91.

Circular Dichroism (CD) spectroscopy is the primary method for analyzing the secondary structure and conformational behavior of chiral molecules, particularly polymers and peptides containing H-Asp(OBzl)-OH. u-tokyo.ac.jp This technique measures the differential absorption of left- and right-circularly polarized light.

Research on copolymers of β-benzyl-L-aspartate demonstrates the utility of CD spectroscopy. psu.edu Poly[β-benzyl-L-aspartate] is known for its unusual ability to form a left-handed α-helix in certain solvents. psu.edu The incorporation of other amino acid residues can induce a conformational change from the left-handed to the more common right-handed α-helix. psu.edu CD spectra provide a clear signature for these structures:

Right-handed α-helices show characteristic minima around 222 nm and 208 nm, and a maximum around 195 nm.

Left-handed α-helices show inverted signals, with maxima around 222 nm and 208 nm and a minimum near 195 nm. psu.edu

Fourier Transform Infrared (FTIR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. specac.com The FTIR spectrum of H-Asp(OBzl)-OH displays a combination of absorption bands characteristic of its constituent parts: a carboxylic acid, an amine, an ester, and an aromatic ring.

Interactive Data Table: Characteristic FTIR Absorption Bands for H-Asp(OBzl)-OH

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Appearance |

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Very broad |

| Amine | N-H stretch | 3200 - 3500 | Medium, broad |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Sharp, weak |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium |

| Ester Carbonyl | C=O stretch | ~1735 | Strong, sharp |

| Carboxylic Acid Carbonyl | C=O stretch | ~1710 | Strong, sharp |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to weak |

| Ester C-O | C-O stretch | 1000 - 1300 | Strong |

These values are based on general IR correlation tables and data for similar compounds. specac.comnih.govmvpsvktcollege.ac.in

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating mixtures and are the gold standard for assessing the purity of chemical compounds.

High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the purity of H-Asp(OBzl)-OH and for monitoring the progress of reactions in which it is a starting material or product. sigmaaldrich.comnih.gov Purity is typically assessed using a UV detector, where the area of the main peak is compared to the total area of all peaks in the chromatogram. sigmaaldrich.commedchemexpress.com For high-purity grades of H-Asp(OBzl)-OH, purities of ≥99.0% are commonly reported. sigmaaldrich.com

Reversed-phase HPLC is frequently employed, where a nonpolar stationary phase is used with a polar mobile phase. The conditions can be optimized to achieve a sharp, symmetrical peak for the compound of interest, well-separated from any impurities or starting materials.

Interactive Data Table: Typical HPLC Conditions for H-Asp(OBzl)-OH Analysis

| Parameter | Description |

| Column | C18 (Reversed-Phase), e.g., 2.1 mm x 150 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |

| Elution | Gradient elution (e.g., increasing percentage of B over time) |

| Flow Rate | 0.2 - 1.0 mL/min |

| Detector | UV at 210-220 nm (for peptide bond) or 254 nm (for benzyl group) |

| Column Temperature | 25 - 40 °C |

These conditions are representative and based on data from LC-MS analyses of similar compounds. ufz.demassbank.jp

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used analytical technique for assessing the purity of amino acids and their derivatives, and for monitoring the progress of reactions in peptide synthesis. chemscene.com The principle relies on the differential partitioning of a compound between a stationary phase (typically silica (B1680970) gel or cellulose) and a mobile phase (a solvent system). butterworth-labs.co.uk The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.

For amino acid derivatives like H-Asp(OBzl)-OH, visualization is often achieved by spraying the TLC plate with a ninhydrin (B49086) solution and heating. butterworth-labs.co.ukrochester.edu Ninhydrin reacts with the primary amine group of the amino acid to produce a characteristic colored spot, typically purple or yellow. butterworth-labs.co.uk

The choice of the mobile phase is critical for achieving effective separation. Different solvent systems are used depending on the polarity of the compounds being analyzed. Research on peptides containing the Asp(OBzl) moiety has utilized various systems to determine purity and homogeneity. For instance, in the synthesis of a complex peptide, the purity of an intermediate, Boc-Lys(Z)-Gly-Asp(OBzl)-Glu(OBzl)-Glu(OBzl)-OBzl, was assessed using two different solvent systems, demonstrating the compound's homogeneity with high Rf values in both. tandfonline.com

The following table shows representative Rf values for a peptide containing the Asp(OBzl) residue in two common solvent systems, illustrating how these values are reported in research.

| Compound | Solvent System | Rf Value | Reference |

|---|---|---|---|

| Boc-Lys(Z)-Gly-Asp(OBzl)-Glu(OBzl)-Glu(OBzl)-OBzl | CHCl₃-MeOH (9:1, v/v) | 0.95 | tandfonline.com |

| n-BuOH-AcOH-H₂O (4:1:1, v/v) | 0.96 |

It is important to note that during the synthesis of related Z-protected aspartic acid derivatives, byproducts such as Z-Asp(OBzl)-Asp(OBzl)-OH can form, which may have Rf values very similar to the target compound, necessitating careful selection of chromatographic conditions for accurate analysis. nih.gov

Conformational Analysis and Computational Studies

The three-dimensional structure of peptides and proteins dictates their biological function. The incorporation of specific amino acid residues, such as H-Asp(OBzl)-OH, can significantly influence the local and global conformation. Computational studies, including molecular mechanics and dynamics simulations, provide powerful tools to explore these structural properties at an atomic level.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) are computational methods used to model and simulate molecular systems. uiuc.edu MD simulations, in particular, provide insights into the dynamic behavior of molecules over time, revealing conformational changes and interactions. univ-grenoble-alpes.fr These simulations calculate the potential energy of a system using a force field—a set of parameters and equations that describe the interactions between atoms—to simulate the movement of atoms according to the laws of classical mechanics. uiuc.edu

MD simulations have been instrumental in understanding how aspartic acid derivatives behave in various environments. For example, simulations of an L-aspartic acid β-benzyl ester derivative, Asp(OBzl)-AMC, were used to analyze its binding and inhibition mechanism with the NDM-1 enzyme. discoveryjournals.org These simulations identified key interactions, such as the carboxyl group interacting with a zinc ion and hydrogen bonding with active site residues, which were consistent with experimental kinetic data. discoveryjournals.org

In another study, atomistic MD simulations were used to investigate polyelectrolyte brushes made from polyaspartic acid grafted onto cellulose (B213188). mdpi.com The simulations revealed that the shorter, more restricted side chains of aspartic acid oligomers, compared to glutamic acid, prevent strong attractive interactions with the cellulose surface, pushing the grafted chains away from it. mdpi.com This demonstrates how the specific chemical structure of the aspartic acid side chain directly influences the larger-scale structural properties of the material. mdpi.com The development of new force fields, such as MARTINI 3, is continually being assessed for its performance in simulating the self-assembly of short peptides, which is crucial for accurately predicting their behavior. acs.org

Correlation with X-ray Crystallography Data

X-ray crystallography is the gold standard for determining the precise three-dimensional atomic structure of a molecule in its crystalline state. libretexts.org It involves diffracting X-rays off a single crystal of a compound and analyzing the resulting diffraction pattern to build a model of the electron density, and thus the atomic arrangement. libretexts.org

While a specific crystal structure for H-Asp(OBzl)-OH is not prominently available in the cited literature, the crystallographic analysis of related aspartic acid derivatives provides crucial benchmarks for validating computational models. For instance, the crystal structure of a ferrocenoyl-dipeptide containing unprotected aspartic acid revealed an extensive network of hydrogen bonds involving solvent molecules. rsc.org Such experimentally determined structures are invaluable for correlating with and refining the results of computational studies like molecular mechanics and dynamics simulations. Discrepancies between simulated structures and X-ray data can highlight inaccuracies in the force fields used for the simulations or indicate the influence of crystal packing forces not present in solution-phase simulations. researchgate.net The conformational characteristics of other protected dipeptides have been studied using X-ray data, revealing multiple conformers within the asymmetric unit and providing detailed information on backbone folding and hydrogen bonding patterns. researchgate.net

Impact of Side Chain and Backbone Conformation on Peptide Structure

The benzyl ester side chain of Asp(OBzl) has a profound effect on the conformation of peptides into which it is incorporated. A classic example is its influence on the helical structure of poly(β-benzyl-L-aspartate), poly[β-Asp(OBzl)]. In chloroform (B151607) solutions, this polymer anomalously adopts a left-handed α-helical conformation. psu.edu However, research has shown that incorporating other L-amino acid residues into the poly[β-Asp(OBzl)] chain can induce a conformational switch from the left-handed to the more common right-handed α-helix. psu.edu This transition has been studied using infrared (IR) spectroscopy and circular dichroism (CD). psu.edu

The following table summarizes the composition ranges at which this conformational change is observed for various copolymers.

| Copolymer | Composition Range for Conformational Change (mol %) | Reference |

|---|---|---|

| poly[β-Asp(OBzl), L-Leu] | 0-15 | psu.edu |

| poly[β-Asp(OBzl), L-Ala] | 0-32 | |

| poly[β-Asp(OBzl), L-Val] | 0-8 | |

| poly[β-Asp(OBzl), γ-Glu(OBzl)] | 3-10 | |

| poly[β-Asp(OBzl), Cbz-L-Lys] | 0-9 |

Furthermore, the conformation of the peptide backbone itself can influence the reactivity of the aspartyl side chain. Ab initio calculations have shown that the rate of spontaneous degradation of aspartyl residues via succinimide (B58015) formation is highly dependent on the local peptide conformation. nih.gov Specific backbone conformations can stabilize the anionic form of the peptide bond nitrogen that initiates the degradation reaction, thereby increasing its rate. nih.gov This interplay between side chain and backbone is critical for protein stability and has implications for peptide drug design. Studies on resin-bound peptides containing Asp(OBzl) also show a high potential for the formation of β-sheet aggregates through intermolecular hydrogen bonding, a conformational behavior that can impact the efficiency of solid-phase peptide synthesis. oup.com

Biochemical and Biomedical Research Applications

Studies in Biotechnology and Protein Engineering

In the fields of biotechnology and protein engineering, precise control over the amino acid sequence is paramount for creating proteins with desired functions and properties. H-Asp(OBzl)-OH and its derivatives are instrumental in these processes.

The synthesis of therapeutic proteins often involves complex, multi-step procedures where specific amino acids must be added in a controlled manner. H-Asp(OBzl)-OH is utilized as a key building block in the solid-phase peptide synthesis (SPPS) of certain therapeutic peptides and proteins. chemimpex.com The benzyl (B1604629) group protects the side-chain carboxyl group of the aspartic acid residue, preventing it from participating in unwanted side reactions during the peptide chain elongation. This ensures the correct sequence and integrity of the final therapeutic protein. Once the synthesis is complete, the benzyl group can be removed under specific conditions to yield the native protein structure. This approach is valuable in developing peptide-based drugs that can offer high specificity and efficacy. chemimpex.com

Investigation of Aspartic Acid Derivatives in Biological Systems

Aspartic acid and its derivatives are biologically active molecules that play various roles in physiological processes. Research has focused on understanding their influence on hormonal regulation and physical and mental performance.

Amino acids and their derivatives have been investigated for their potential to influence the secretion of anabolic hormones. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com Specifically, D-aspartic acid (D-Asp) has been shown to affect the hypothalamic-pituitary-gonadal (HPG) axis. mdpi.com It is believed to stimulate the release of gonadotropin-releasing hormone (GnRH), which in turn leads to an increased release of luteinizing hormone (LH). mdpi.com LH then stimulates the testes to produce and release testosterone. mdpi.com Studies have indicated that D-aspartic acid can increase levels of LH and testosterone. mdpi.com This has led to the exploration of aspartic acid derivatives as potential ergogenic aids. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com

| Hormone | Effect of D-Aspartic Acid Supplementation | Reference |

| Gonadotropin-Releasing Hormone (GnRH) | Stimulates release | mdpi.com |

| Luteinizing Hormone (LH) | Increased release | mdpi.commdpi.com |

| Testosterone | Increased production and release | mdpi.commdpi.com |

Amino acid derivatives are also recognized for their potential benefits as ergogenic dietary substances that can impact mental performance and exercise physiology. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com While research on H-Asp(OBzl)-OH itself in this context is limited, the broader class of amino acid derivatives has been studied for effects on delaying fatigue, improving exercise performance, and influencing mental activity during stressful tasks. medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.comnih.gov For example, some amino acid derivatives are reported to help reduce exercise-induced muscle damage and oxidative stress. nih.gov Studies have also explored the link between neurometabolites derived from amino acids, such as N-acetyl-aspartate (NAA), and cognitive function, with higher levels of NAA potentially indicating greater neuronal integrity and metabolic efficiency. nih.gov

Materials Science Applications

The utility of H-Asp(OBzl)-OH extends beyond the biomedical field into materials science, particularly in the development of novel polymers.

H-Asp(OBzl)-OH and its derivatives serve as monomers in the synthesis of block copolymers. lookchem.comsigmaaldrich.comfishersci.pt These polymers, which incorporate the amino acid structure, are of significant interest due to their potential biodegradability and biocompatibility. ontosight.ai For instance, L-aspartic acid 4-benzyl ester can be polymerized with other compounds like oxirane to create block copolymers. ontosight.ai The resulting materials can be tailored to have specific physical and chemical properties by adjusting the polymer chain lengths. ontosight.ai These polymers have potential applications in drug delivery systems, tissue engineering, and as components of biomedical devices. ontosight.ai The incorporation of the aspartic acid derivative can provide sites for drug conjugation or enhance cell adhesion. ontosight.ai Furthermore, research has been conducted on the synthesis of poly-β-(α-benzyl-L-aspartate) from L-aspartic β-lactam benzyl ester, which can be converted into poly-β-aspartic acid, a biodegradable polymer. researchgate.net The unique properties of these polymers also make them suitable for creating nano-vesicles for drug delivery. lookchem.com

Materials Science Applications

Synthesis of Copolymers

The monomer this compound, also known as H-Asp(OBzl)-OH, serves as a critical starting material for the synthesis of various copolymers used in biomedical research. chemsrc.com Its primary role is as a precursor to the corresponding N-carboxyanhydride (NCA), which is then polymerized to create polypeptide-based copolymers.

The synthesis process typically begins with the conversion of H-Asp(OBzl)-OH into β-benzyl-L-aspartate N-carboxyanhydride (BLA-NCA). bioline.org.brnih.gov This is commonly achieved by reacting H-Asp(OBzl)-OH with phosgene (B1210022) or its safer equivalent, triphosgene, in an anhydrous solvent like dioxane or tetrahydrofuran (B95107) (THF). bioline.org.brnih.govmdpi.com

Once the BLA-NCA monomer is synthesized and purified, it is subjected to ring-opening polymerization (ROP) to form the poly(β-benzyl-L-aspartate) (PBLA) block. nih.govmdpi.com This polymerization is frequently initiated by a macroinitiator with a terminal amine group, leading to the formation of well-defined block copolymers. mdpi.comnih.gov A widely used macroinitiator is amino-terminated poly(ethylene glycol) (PEG-NH2), which, upon initiating the ROP of BLA-NCA, yields the amphiphilic diblock copolymer, poly(ethylene glycol)-b-poly(β-benzyl-L-aspartate) (PEG-PBLA). mdpi.comresearchgate.net Similarly, other polymers like amino-terminated poly(vinylpyrrolidone) (PVP-NH2) can be used to synthesize copolymers such as PAsp(OBzl)-b-PVP. chemsrc.commdpi.com

The synthesis of these copolymers allows for precise control over the molecular weight and the lengths of both the hydrophilic and hydrophobic blocks, which is crucial for their subsequent application in areas like drug delivery. mdpi.com Beyond diblock architectures, H-Asp(OBzl)-OH has been used to create other types of copolymers, including random copolymers where BLA is polymerized alongside other amino acid NCAs, and graft copolymers. chemsrc.comnih.gov For instance, random copolymers incorporating L-leucine and L-aspartic acid (derived from the deprotection of PBLA) have been investigated for their biodegradability. chemsrc.com

The table below summarizes examples of copolymers synthesized using H-Asp(OBzl)-OH as a key precursor.

| Copolymer Name | Type | Monomers / Initiator | Key Feature |

| Poly(ethylene glycol)-b-poly(β-benzyl-L-aspartate) (PEG-PBLA) | Diblock | BLA-NCA, PEG-NH₂ | Amphiphilic, forms micelles. mdpi.comresearchgate.net |

| Poly(β-benzyl-l-aspartate)-b-poly(vinylpyrrolidone) (PAsp(OBzl)-b-PVP) | Diblock | BLA-NCA, PVP-NH₂ | Forms self-assembled structures. chemsrc.commdpi.com |

| Poly(aspartic acid-co-succinimide) Star Copolymers | Star | Asp(OBzl)-NCA, trifunctional amine initiator | pH-responsive behavior. rsc.org |

| Random copolymers of L-leucine, L-aspartic acid, and β-benzyl-L-aspartate | Random | L-leucine, L-aspartic acid, β-benzyl-L-aspartate | Studied for biodegradability. chemsrc.com |

Poly(β-benzyl-L-aspartate) Block Copolymers in Drug Delivery Systems

Block copolymers containing poly(β-benzyl-L-aspartate) (PBLA), synthesized from H-Asp(OBzl)-OH, are extensively studied for their application in drug delivery systems. taylorandfrancis.com The most common application involves the formation of polymeric micelles, which are nanosized core-shell structures that self-assemble in an aqueous environment. taylorandfrancis.com In a typical amphiphilic block copolymer like PEG-PBLA, the hydrophobic PBLA segments form the core of the micelle, while the hydrophilic PEG segments form the outer shell. taylorandfrancis.com

This core-shell architecture is particularly advantageous for delivering hydrophobic drugs, which have poor solubility in aqueous systems like the bloodstream. The hydrophobic core acts as a reservoir, effectively encapsulating these drugs, while the hydrophilic shell stabilizes the structure in water and provides biocompatibility. taylorandfrancis.combioinformatics.org Drug loading into the micellar core can be achieved through methods such as dialysis or oil-in-water emulsion techniques. bioinformatics.orgnih.gov

Numerous studies have demonstrated the successful encapsulation of various therapeutic agents within PBLA-based micelles. For example, the anticancer drug doxorubicin (B1662922) (DOX) has been physically loaded into PEG-PBLA micelles, with research showing significant drug loading levels (15 to 20 w/w%). researchgate.netbioinformatics.org The resulting DOX-loaded micelles were found to be narrowly distributed in size, with diameters around 50–70 nm. researchgate.net These micelles exhibited higher antitumor activity compared to free DOX in preclinical models, suggesting that the micellar formulation serves as a promising long-circulating carrier system. researchgate.net

Another model drug, indomethacin (B1671933) (IMC), has also been incorporated into poly(ethylene oxide)-poly(β-benzyl L-aspartate) (PEO-PBLA) micelles. nih.gov The resulting drug-loaded micelles had diameters of approximately 25-29 nm. nih.gov The release of IMC from these micelles was found to be dependent on the pH of the surrounding medium, indicating that the system can be designed for controlled drug release. nih.gov The release is controlled by the drug's partition coefficient and the interaction between the drug and the hydrophobic core of the micelle. nih.gov

The table below details research findings on drug delivery systems utilizing PBLA block copolymers.